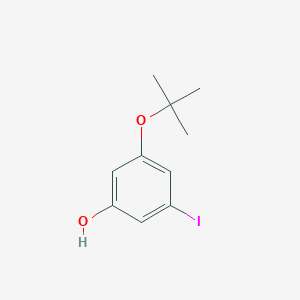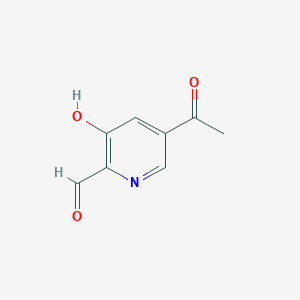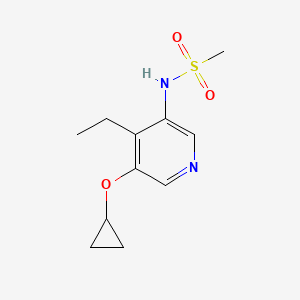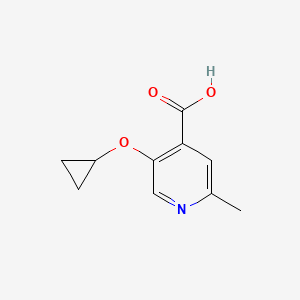
5-Cyclopropoxy-2-methylisonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-methylisonicotinic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and a methyl group attached to the isonicotinic acid core
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-2-methylisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the isonicotinic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
the principles of green chemistry and efficient synthetic routes are often considered to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, its unique chemical properties make it a valuable compound for specialized research and development projects
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-methylisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-methylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the cyclopropoxy and methyl groups.
Cyclopropoxy derivatives: Compounds with similar cyclopropoxy groups but different core structures.
Methylisonicotinic acid derivatives: Compounds with similar methyl groups attached to the isonicotinic acid core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(10(12)13)9(5-11-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
InChI-Schlüssel |
YBMGKUWKGBZKAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



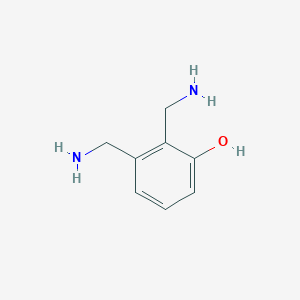
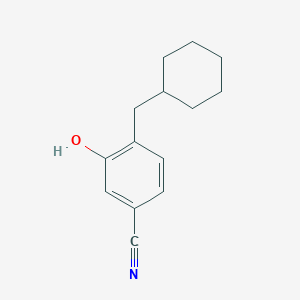
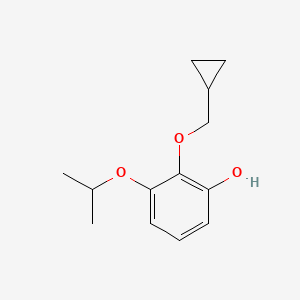


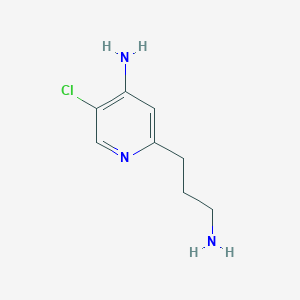

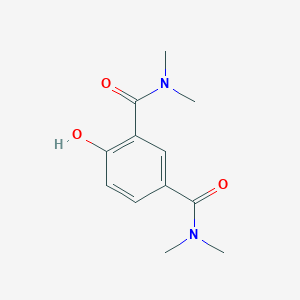

![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
